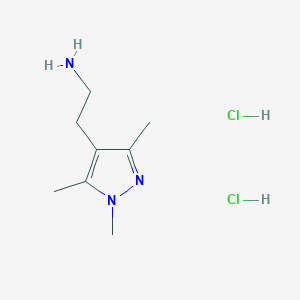![molecular formula C13H7ClF3NO4 B2654624 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol CAS No. 309727-46-6](/img/structure/B2654624.png)
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a nitro group, a chloro group, and a trifluoromethyl group attached to a phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol typically involves the nitration of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid. The nitration process is carried out using a mixed acid system within droplet-based microreactors. The optimized reaction conditions include a temperature of 308 K, a molar ratio of nitric acid to sulfuric acid of 1.6, and a molar ratio of nitric acid to the starting material of 0.57 . The addition of acetic anhydride improves the solubility of the etherate in the organic phase and enhances the absorbability of water produced during the reaction, leading to increased conversion and selectivity .
Industrial Production Methods
Industrial production of this compound involves the use of continuous flow nitration processes. These processes are designed to address the challenges associated with the highly exothermic nature of aromatic nitration reactions. The use of microreactor technology allows for better control over reaction parameters, high integration, and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol undergoes various chemical reactions, including:
Substitution: Reactions where the chloro or trifluoromethyl groups can be replaced by other substituents.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nitration: Mixed acid system (nitric acid and sulfuric acid) at 308 K.
Substitution: Various nucleophiles can be used to replace the chloro or trifluoromethyl groups.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.
Major Products
Nitration: this compound.
Substitution: Depending on the nucleophile used, various substituted phenols can be obtained.
Reduction: 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-aminophenol.
Applications De Recherche Scientifique
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the trifluoromethyl group enhances its lipophilicity and metabolic stability . These properties contribute to its biological activities and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid: A precursor in the synthesis of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol.
2-Chloro-3-(trifluoromethyl)phenol: An oxygen-containing building block used in chemical synthesis.
4-Chloro-2-(trifluoromethyl)aniline: A compound with similar functional groups used in various chemical reactions.
Uniqueness
This compound is unique due to the combination of its functional groups, which impart specific chemical and biological properties. The presence of both a nitro group and a trifluoromethyl group makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO4/c14-9-5-7(13(15,16)17)1-4-11(9)22-12-6-8(19)2-3-10(12)18(20)21/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDFDHPBOBHNMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=C(C=CC(=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2654541.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2654544.png)


![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2654550.png)
![4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol](/img/structure/B2654551.png)
![N-(4-methoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2654552.png)

![1-(4-benzylpiperidin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol hydrochloride](/img/structure/B2654554.png)





